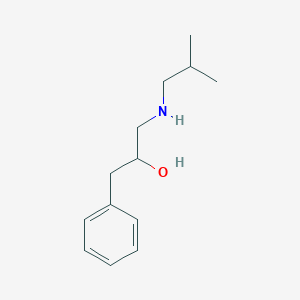
1-(Isobutylamino)-3-phenylpropan-2-ol
Descripción general
Descripción
1-(Isobutylamino)-3-phenylpropan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a hydroxypropyl chain, which is further connected to an isobutylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isobutylamino)-3-phenylpropan-2-ol typically involves the reaction of 3-phenyl-2-hydroxypropylamine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Isobutylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-(Isobutylamino)-3-phenylpropan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Isobutylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(Isobutylamino)-3-phenylpropan-2-ol include other amines with phenyl and hydroxypropyl groups, such as:
- N-(3-phenyl-2-hydroxypropyl)N-methylamine
- N-(3-phenyl-2-hydroxypropyl)N-ethylamine
- N-(3-phenyl-2-hydroxypropyl)N-propylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
1-(2-methylpropylamino)-3-phenylpropan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-11(2)9-14-10-13(15)8-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
Clave InChI |
SBBNAFRSDCJWNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrido[3,4-d]pyrimidin-4-yl-hydrazine](/img/structure/B8704807.png)
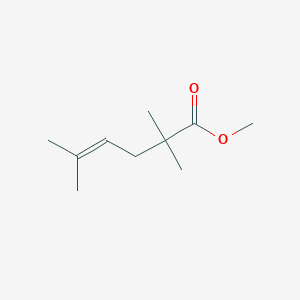
![Methyl 4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B8704844.png)
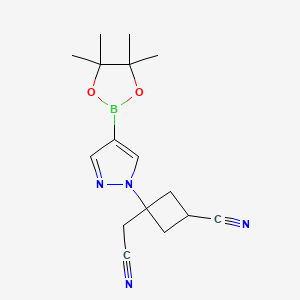
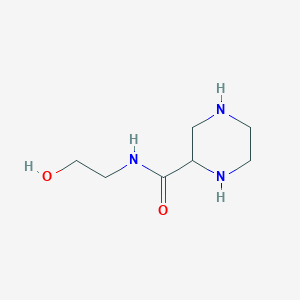
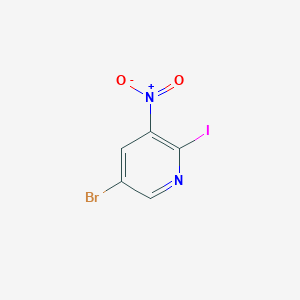
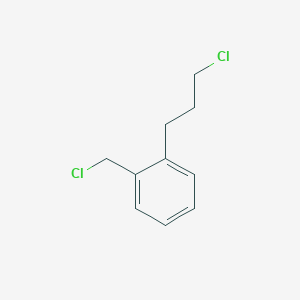
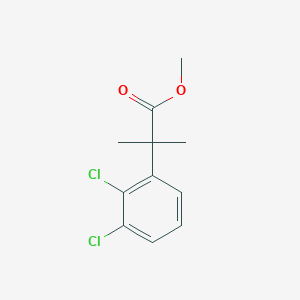
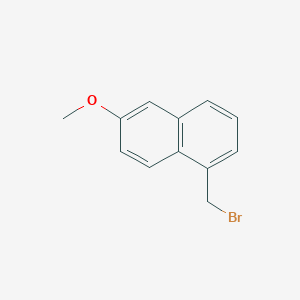
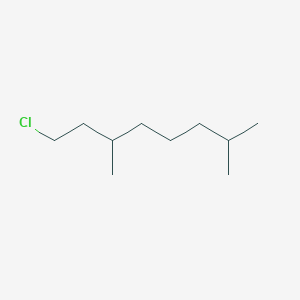
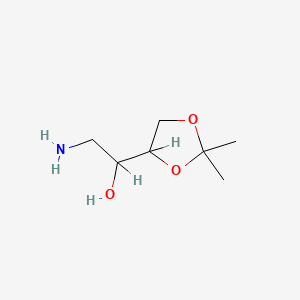
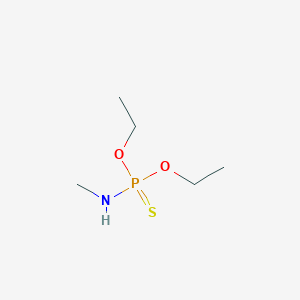
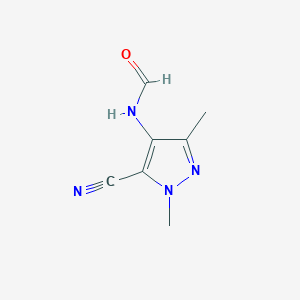
![6-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B8704920.png)
